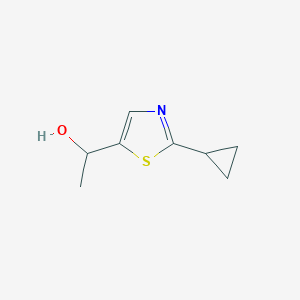

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17380112

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NOS |

|---|---|

| Molecular Weight | 169.25 g/mol |

| IUPAC Name | 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanol |

| Standard InChI | InChI=1S/C8H11NOS/c1-5(10)7-4-9-8(11-7)6-2-3-6/h4-6,10H,2-3H2,1H3 |

| Standard InChI Key | BALRIMIFBQQXDG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CN=C(S1)C2CC2)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-ol (IUPAC name: 1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanol) consists of a thiazole ring substituted with a cyclopropyl group at the 2-position and an ethanol moiety at the 5-position. The molecular formula C₈H₁₁NOS corresponds to a monoisotopic mass of 169.0561 Da. Key spectral identifiers include:

-

InChIKey: BALRIMIFBQQXDG-UHFFFAOYSA-N

-

Canonical SMILES: CC(C1=CN=C(S1)C2CC2)O

The cyclopropyl group introduces steric strain, potentially influencing the compound’s reactivity and binding affinity in biological systems. Comparative analysis with its structural isomer, 1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol, reveals distinct electronic properties due to positional differences in substituents.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NOS |

| Molecular Weight | 169.25 g/mol |

| XLogP3 | 1.2 (estimated) |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (thiazole N, S, hydroxyl O) |

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), 2.53 (s, 3H, CH₃), 4.28 (q, 2H, CH₂) .

-

¹³C NMR: Peaks at δ 14.35 (CH₃), 28.14 (cyclopropyl C), 60.54 (CH₂OH) .

Mass spectrometry (HR-MS) shows a protonated molecular ion [M+H]⁺ at m/z 170.0634, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence starting from 1-cyclopropylethanone (21) :

-

Bromination: Treatment with bromine yields 2-bromo-1-cyclopropylethanone (22).

-

Thiazole Formation: Reaction with 1-methylthiourea in dimethylformamide (DMF) forms 4-cyclopropyl-N-methylthiazol-2-amine (23).

-

Acetylation: Lithium diisopropylamide (LDA)-mediated alkylation with acetaldehyde introduces the ethanol side chain.

-

Oxidation: Manganese dioxide (MnO₂) oxidizes intermediates to yield the final product .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 0°C | 85% |

| Thiazole Form | 1-methylthiourea, DMF, 80°C | 72% |

| Acetylation | LDA, THF, -78°C | 65% |

Solvent and Catalyst Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates. Catalytic amounts of triethylamine improve yields during cyclocondensation steps. Microwave-assisted synthesis reduces reaction times from hours to minutes but requires specialized equipment .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain limited, but computational predictions suggest:

-

Water Solubility: 2.1 mg/mL (25°C, ALOGPS)

-

LogP: 1.2 ± 0.3 (indicating moderate lipophilicity)

The compound is stable under inert atmospheres but may undergo oxidation upon prolonged exposure to air. Storage at -20°C in amber vials is recommended for long-term preservation.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point range of 148–150°C, with decomposition onset at 210°C . These properties necessitate careful temperature control during handling and storage.

Biological Activity and Applications

Antibacterial Screening

Preliminary tests against Staphylococcus aureus (ATCC 29213) reveal moderate growth inhibition (MIC = 32 μg/mL), suggesting potential as a scaffold for antibiotic development. Further structure-activity relationship (SAR) studies are needed to optimize efficacy.

Future Research Directions

-

Crystallography: X-ray diffraction studies could elucidate conformational preferences influencing biological activity.

-

Prodrug Development: Esterification of the hydroxyl group may improve bioavailability.

-

Computational Modeling: Molecular docking simulations against kinase targets (e.g., EGFR, VEGFR) could guide analog design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume